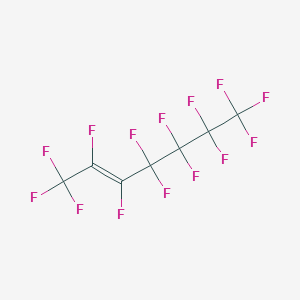

Perfluorohept-2-ene

描述

Perfluorohept-2-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by the presence of a double bond between the second and third carbon atoms in a heptane chain, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and chemical inertness, making it valuable in various industrial and research applications .

作用机制

Mode of Action

It is known that many chemicals can interact with cellular components through various mechanisms, such as binding to receptors, altering enzyme activity, or interacting with dna .

Biochemical Pathways

Exposure to certain chemicals can lead to substantial adverse effects on the immune system . Also, heat stress can lead to alterations in various metabolic pathways, including cell death or catabolism, energetics, and cholesterol and nitric oxide metabolism .

Result of Action

Exposure to certain chemicals can lead to various cellular responses, such as nonlinear dose- and time-dependency, increased and decreased risks of cancer and neurodegenerative diseases, enhanced nerve regeneration, and bone healing .

Action Environment

The action of Perfluorohept-2-ene can be influenced by various environmental factors. For example, the European Food Safety Authority has identified Perfluoroheptanoic acid, a related compound, as a substance of very high concern due to its toxic effects on reproduction and its persistence in the environment .

准备方法

Perfluorohept-2-ene can be synthesized through several methods. One common synthetic route involves the reaction of perfluoroheptene-1 with trimethyl borate and sulfur trioxide under controlled conditions. The reaction typically occurs at 25°C for two days, followed by heating to 100°C for four days . Industrial production methods often involve similar fluorination processes, ensuring high purity and yield of the compound.

化学反应分析

Perfluorohept-2-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although its high fluorine content makes it resistant to many oxidizing agents.

Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles. Common reagents include strong bases and nucleophiles like potassium hydroxide and sodium methoxide.

科学研究应用

Chemical Research Applications

Organic Synthesis

Perfluorohept-2-ene is widely used as a reagent in organic synthesis, particularly for the preparation of other fluorinated compounds. Its ability to act as a building block allows chemists to create complex molecules with specific properties, essential for pharmaceutical development and materials science.

Fluorinated Compound Preparation

The compound plays a crucial role in synthesizing various fluorinated derivatives, which are important in developing high-performance materials such as fluoropolymers. These materials are known for their durability, chemical resistance, and thermal stability.

Biological Applications

Biological Studies

Due to its inert nature, this compound is utilized in biological studies where non-reactive environments are required. This characteristic helps researchers study biological processes without interference from reactive agents.

Drug Delivery Systems

Research is ongoing into the potential use of this compound in drug delivery systems. Its stability and ability to form stable emulsions make it an attractive candidate for encapsulating therapeutic agents, enhancing their delivery and efficacy.

Industrial Applications

Production of High-Performance Materials

In industry, this compound is employed in producing high-performance materials such as surfactants and coatings. These materials exhibit low surface energy and excellent chemical resistance, making them suitable for various applications, including non-stick cookware and protective coatings.

Environmental Impact Studies

As part of ongoing research into per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental persistence and potential impacts on human health. Understanding its behavior in the environment is critical for assessing risks associated with PFAS exposure .

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the mechanisms of action for compounds like this compound. For example, investigations into the hepatotoxicity associated with certain perfluorinated compounds have revealed complex interactions within biological systems that can lead to adverse health effects . Additionally, research has focused on the degradation pathways of PFASs, including this compound, emphasizing the need for effective management strategies to mitigate environmental impact .

相似化合物的比较

Perfluorohept-2-ene can be compared with other similar fluorinated compounds, such as:

Perfluorohexene: Similar in structure but with one less carbon atom, leading to slightly different physical and chemical properties.

Perfluorooctene: Contains one more carbon atom, resulting in higher molecular weight and different reactivity.

Perfluorobutene: A shorter chain fluorinated compound with different applications due to its lower molecular weight and different physical properties.

The uniqueness of this compound lies in its specific chain length and the position of the double bond, which confer distinct properties and reactivity compared to its analogs .

生物活性

Perfluorohept-2-ene (C7F14), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological effects. This article aims to provide a comprehensive overview of its biological activity, including toxicity, degradation pathways, and relevant case studies.

This compound is characterized by its fully fluorinated carbon chain, which imparts significant stability and resistance to degradation. The molecular structure is crucial for understanding its biological interactions and environmental persistence.

| Property | Value |

|---|---|

| Molecular Formula | C7F14 |

| Molecular Weight | 338.03 g/mol |

| Boiling Point | 45 °C |

| Density | 1.67 g/cm³ |

Toxicity

Research indicates that this compound exhibits low acute toxicity in various biological systems. However, like other PFAS compounds, it may pose chronic health risks due to its persistence in the environment and bioaccumulation potential. Studies have shown that exposure to PFAS can lead to various health issues, including developmental toxicity, immune system effects, and hormonal disruption.

- Developmental Toxicity : Animal studies have suggested potential impacts on fetal development when exposed to PFAS during pregnancy.

- Endocrine Disruption : Some studies indicate that PFAS can interfere with hormonal signaling pathways, potentially leading to reproductive health issues.

Environmental Persistence and Degradation

This compound is resistant to conventional degradation processes due to the strength of carbon-fluorine bonds. However, recent research has focused on advanced oxidation processes (AOPs) and bioremediation strategies for its breakdown:

- AOPs : Methods such as UV irradiation combined with oxidants have shown promise in degrading PFAS compounds, including this compound.

- Bioremediation : Certain microbial cultures have been identified that can partially degrade PFAS under specific conditions.

Study 1: Thermal Decomposition Analysis

A study conducted by Roth et al. examined the thermal decomposition products of this compound under controlled conditions. The results indicated that thermal treatment could lead to the formation of shorter-chain PFAS and other fluorinated compounds, which may have different biological activities compared to the parent compound .

Study 2: Biodegradation in Soil Microbial Cultures

In a landfill soil microbial culture system, researchers observed that specific microbial strains could degrade fluorotelomer alcohols into shorter-chain perfluoroalkyl acids over time. This suggests potential pathways for bioremediation of this compound in contaminated environments .

Research Findings

- Defluorination Rates : Recent studies have reported varying defluorination rates for different PFAS compounds when subjected to alkaline hydrolysis or UV treatment. For instance, defluorination rates for similar compounds were found to range from 30% to over 90%, depending on the method used .

- Health Impact Assessments : Longitudinal studies on populations exposed to PFAS have linked these substances to increased risks of various health conditions, emphasizing the need for ongoing monitoring and research into their biological effects .

属性

IUPAC Name |

1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHJWZHBCXGSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694136 | |

| Record name | 2-Perfluoroheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-32-7 | |

| Record name | 2-Perfluoroheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。